N~4~-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Overview
Description
“N~4~-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was reported to be an efficient step in synthesizing a related compound . Another study reported the synthesis of a series of novel triazole-pyrimidine-based compounds, which were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction. For example, a related compound was characterized by 1H and 13C NMR, as well as high-resolution mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, a study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . Another study discussed the synthesis of a series of 3-(4-substituted phenyl)-1,6-dihydro-7H-pyrrolo[3,2-d]pyrimidin-7-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, a related compound was reported to have a boiling point of 236-237 °C and a density of 1.05 g/mL at 25 °C .Mechanism of Action
The mechanism of action of “N~4~-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is likely to be complex and multifaceted. For instance, a study reported that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Another study suggested that a related compound acted as a DNA or RNA alkylator .
Safety and Hazards
The safety and hazards associated with “N~4~-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” would depend on various factors such as its concentration, exposure routes, and individual susceptibility. A study reported that a related compound did not show greater potency than cisplatin, although it did have greater efficacy .
Future Directions
The future directions for “N~4~-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” could involve further exploration of its potential applications in medicine, particularly in the treatment of diseases such as cancer . Further studies could also focus on optimizing its synthesis and improving its selectivity and potency .
Properties
IUPAC Name |
4-N-[(3-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-20-9-4-2-3-8(5-9)6-15-11-10-7-16-19-12(10)18-13(14)17-11/h2-5,7H,6H2,1H3,(H4,14,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBLLIXHCVLBCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC(=NC3=C2C=NN3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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